molecular formula C26H30N2O4 B409117 2-methoxy-4-(3,3,7,8-tetramethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate

2-methoxy-4-(3,3,7,8-tetramethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate

Cat. No.: B409117
M. Wt: 434.5g/mol
InChI Key: VFLLVJXBOMJHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(3,3,7,8-tetramethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5g/mol

IUPAC Name

[2-methoxy-4-(2,3,9,9-tetramethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] acetate

InChI

InChI=1S/C26H30N2O4/c1-14-9-18-19(10-15(14)2)28-25(24-20(27-18)12-26(4,5)13-21(24)30)17-7-8-22(32-16(3)29)23(11-17)31-6/h7-11,25,27-28H,12-13H2,1-6H3

InChI Key

VFLLVJXBOMJHSF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)CC(C3)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)CC(C3)(C)C

Origin of Product

United States

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